sec-Butyl Sulfide chemical properties and structure
sec-Butyl Sulfide chemical properties and structure
Technical Monograph: sec-Butyl Sulfide (Di-sec-butyl Sulfide)
Executive Summary
sec-Butyl Sulfide (CAS 626-26-6), systematically known as 2-(butan-2-ylsulfanyl)butane, is a symmetric thioether distinguished by its branched alkyl architecture.[1][2] Unlike its linear isomer (n-butyl sulfide), sec-butyl sulfide possesses two chiral centers, creating a unique stereochemical profile comprising meso and racemic forms.[1] This structural complexity makes it a valuable model substrate for asymmetric oxidation studies in pharmaceutical research and a critical intermediate in the synthesis of chiral sulfoxides and sulfinimines. Additionally, its potent "green/alliaceous" organoleptic profile drives its application in high-value flavor and fragrance formulations.[1]
Molecular Architecture & Stereochemistry
The defining feature of sec-butyl sulfide is the presence of two stereogenic centers at the C2 positions of the butyl chains.[3] This results in three distinct stereoisomers, a factor often overlooked in general chemical databases but critical for high-precision applications in drug development and catalysis.
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Chiral Centers: Carbon-2 on both butyl chains.[1]
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Stereoisomers:
Implication for Researchers: Commercial supplies are typically a mixture of these forms. In asymmetric synthesis, where this sulfide is oxidized to a sulfoxide (a common pharmacophore), the starting stereochemistry can significantly influence the diastereoselectivity of the product.
Visualization: Stereochemical Relationships
Physicochemical Profile
The branched nature of the sec-butyl group lowers the boiling point relative to the n-butyl isomer due to reduced surface area for van der Waals interactions, while increasing steric hindrance around the sulfur atom—a key parameter for modulating metal coordination.
| Property | Value | Technical Note |
| CAS Number | 626-26-6 | Distinct from n-butyl (544-40-1) and tert-butyl (107-47-1).[1] |
| Molecular Formula | C₈H₁₈S | Symmetric Thioether.[1][4][5] |
| Molecular Weight | 146.30 g/mol | Suitable for fragment-based drug design.[1] |
| Boiling Point | 165 °C | Lower than n-butyl sulfide (188 °C).[1] |
| Density | 0.839 g/mL (25 °C) | Less dense than water; phase separation is rapid.[1][3] |
| Refractive Index | n20/D 1.450 | Used for purity verification.[1] |
| Solubility | Immiscible in water | Soluble in EtOH, Ether, Chloroform. |
| Odor Profile | Green, Alliaceous | High impact; detection threshold < 1 ppm.[3][6] |
Synthetic Pathways
For research-grade synthesis, the most robust protocol involves nucleophilic substitution under Phase Transfer Catalysis (PTC).[1] This method avoids the harsh conditions of traditional thiol alkylation and minimizes the formation of disulfide byproducts.[3]
Protocol: Phase-Transfer Catalyzed Synthesis
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Reagents: Sodium Sulfide nonahydrate (Na₂S·9H₂O), 2-Bromobutane, Tetrabutylammonium bromide (TBAB - Catalyst).[1]
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Solvent System: Water / Toluene (Biphasic).[1]
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Mechanism: The TBAB catalyst shuttles the sulfide anion (S²⁻) from the aqueous phase into the organic phase, where it attacks the electrophilic carbon of 2-bromobutane.
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Yield: Typically >85% with high specificity for the thioether over the elimination product (butene), despite the secondary halide.
Visualization: Synthetic Workflow
Reactivity & Applications in Drug Development
Selective Oxidation: The Sulfoxide Gateway
In drug development, the sulfoxide moiety is a common pharmacophore (e.g., Esomeprazole). sec-Butyl sulfide serves as an excellent substrate for testing novel asymmetric oxidation catalysts.[1]
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Reaction: Sulfide → Sulfoxide (chiral) → Sulfone (achiral).[1]
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Control: Using oxidants like tert-butyl hydroperoxide (TBHP) with chiral ligands (e.g., Ti-BINOL systems) allows for the selective formation of the sulfoxide without over-oxidation to the sulfone.[1] The steric bulk of the sec-butyl group enhances stereoselectivity compared to linear chains.[1]
Ligand Chemistry (Pd/Pt Extraction)
The "soft" sulfur atom acts as a potent donor for soft metals like Palladium (Pd) and Platinum (Pt).[1]
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Application: sec-Butyl sulfide is used in liquid-liquid extraction processes to separate Pd(II) from acidic feed streams.[1] The branched alkyl groups improve solubility in hydrophobic diluents (like kerosene) while preventing the formation of insoluble polymeric complexes often seen with unbranched sulfides.[3]
Flavor & Fragrance (F&F)
While not a drug, the F&F application drives supply chain availability.
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Profile: It provides "green," "vegetative," and "meaty" notes.[6]
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Relevance: Used in masking agents for sulfur-containing API formulations.[1]
Safety & Handling (EHS)
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Flammability: Flash point is approx. 39°C (Closed Cup).[1] It is a Flammable Liquid (Category 3) .[1][2]
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Odor Control: The stench is potent and pervasive. All manipulations must occur in a fume hood.[1] Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual sulfide to the odorless sulfone/sulfate.[1][3]
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Toxicity: Causes skin and eye irritation (H315, H319).[2] Avoid inhalation (H335).[1]
References
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ChemicalBook. (2025).[1][7] Di-sec-butyl sulfide Properties and Suppliers.
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PubChem. (2025).[1][2] sec-Butyl sulfide Compound Summary. National Library of Medicine.[1] [1][3]
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Sigma-Aldrich. (2025).[1][2][5] sec-Butyl sulfide Product Specification. Merck KGaA.[1][4] [1][3]
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The Good Scents Company. (2024).[1] Dibutyl sulfide (sec-isomer) Odor Profile.
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Matesanz, A. I., & Souza, P. (2007).[8] Novel cyclopalladated and coordination palladium and platinum complexes. Journal of Inorganic Biochemistry.
Sources
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- 2. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Dibutyl Sulfide CAS 544-40-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Dibutyl sulfide manufacturers and suppliers in india [chemicalbook.com]
- 6. Fragrance University [fragranceu.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel cyclopalladated and coordination palladium and platinum complexes derived from alpha-diphenyl ethanedione bis(thiosemicarbazones): structural studies and cytotoxic activity against human A2780 and A2780cisR carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
